Prostaglandin F2a;PGF2alpha

説明

Prostaglandin F2alpha (PGF2alpha), also known as dinoprost, is a naturally occurring prostaglandin used in medicine to induce labor and as an abortifacient . It is an inflammatory arachidonic acid derivative with multiple effects . It is produced by the uterus when stimulated by oxytocin, in the event that there has been no implantation during the luteal phase .

Synthesis Analysis

PGF2alpha is synthesized via cyclooxygenase-2 (COX-2), which is the rate-limiting enzyme in prostaglandin biosynthesis . The industrial synthesis of PGF2alpha has been improved significantly over the years. The original synthesis by Corey and Cheng involved 17 steps, but a more recent method requires only seven steps and uses 2,5-dimethoxytetrahydrofuran as a starting reagent, with S-proline as an asymmetric catalyst .Molecular Structure Analysis

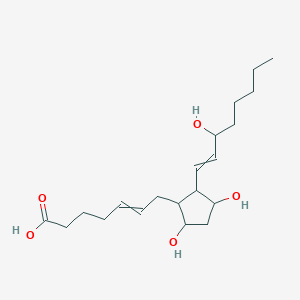

The molecular formula of PGF2alpha is C20H34O5, and it has a molar mass of 354.487 g/mol . It is a member of the seven trans-membrane G-protein-linked receptor family .Chemical Reactions Analysis

PGF2alpha plays a key role in various chemical reactions. For instance, it promotes myometrial contractility . It also acts on the corpus luteum to cause luteolysis, forming a corpus albicans and stopping the production of progesterone .Physical And Chemical Properties Analysis

PGF2alpha is soluble in water at 200 mg/mL (20 °C) . It has a short elimination half-life of less than 1 minute in blood plasma .科学的研究の応用

Cell Proliferation

- PGF2alpha initiates DNA synthesis and cell proliferation in mouse fibroblast cultures. It works in conjunction with insulin to potentiate cell division (de Asúa, Clingan, & Rudland, 1975).

Smooth Muscle Contraction

- It is a known agonist for the FP receptor, which mediates smooth muscle contraction in various tissues (Jones, 2008).

- PGF2alpha stimulates the contractility of seminiferous tubule through direct action on peritubular myoid cells (Tripiciano et al., 1998).

Ocular Health

- PGF2alpha and its analogs affect the extracellular matrix of the ciliary muscle, impacting intraocular pressure and uveoscleral outflow (Ocklind, 1998).

Reproductive Health

- Its absence can lead to the failure of parturition in mice due to the lack of induction of oxytocin receptor and decline in serum progesterone concentrations (Sugimoto et al., 1997).

- Used in veterinary science to synchronize estrus in buffaloes (Kumaratillake et al., 1977).

Biochemistry and Physiology

- Specific binding to bovine corpora lutea, indicating a critical role in reproductive physiology (Powell, Hammarström, & Samuelsson, 1975).

- Activation of the human FP receptor by isoprostanes, suggesting additional roles in clinical syndromes where oxidative stress and augmented prostaglandin biosynthesis coincide (Kunapuli et al., 1997).

Cardiovascular and Renal Systems

- The F2-isoprostane 8-epiprostaglandin F2alpha increases platelet adhesion, impacting cardiovascular health (Minuz et al., 1998).

- Regulates distinct physiological changes in early and mid-cycle bovine corpora lutea, demonstrating a role in reproductive cycle regulation (Tsai & Wiltbank, 1998).

Insect Reproduction

- Influences carbohydrate metabolism in the gonads of silkworms, suggesting a role in enhancing reproductive capabilities (Miao & Bharathi, 2003).

Metabolic Pathways

- Involved in the conversion of prostaglandin F2alpha to 15-keto-13,14-dihydroprostaglandin E2 in rat kidneys, indicating its role in renal physiology and metabolism (Pace-Asciak, 1975).

Cellular and Molecular Mechanisms

- Plays a role in the process of adhesion formation, though not directly related to fibroblast proliferation (Golan et al., 1990).

- Identified as a potent inhibitor of adipose differentiation in primary cultures of adipocyte precursors (Serrero & Lepak, 1997).

Vascular Function

- Involved in the mechanism of induced relaxation of submental veins, indicating a role in vascular physiology (Astin & Stjernschantz, 1997).

Uterine Health

- Affects the contractility of the uterine cervix, with varying effects throughout the menstrual cycle (Coutinho & Darzé, 1976).

Luteolysis

- Induces expression of prostaglandin G/H synthase-2 in the ovine corpus luteum, suggesting a feedback loop during luteolysis (Tsai & Wiltbank, 1997).

Kidney Function

- Localized in the human kidney, indicating its physiological role in renal function (Sakurai, Oishi, & Watanabe, 2005).

Biochemical Responses

- Stimulates prostaglandin biosynthesis in response to various stimuli in methylcholanthrene-transformed mouse cells (Hong, Polsky-Cynkin, & Levine, 1976).

Biosynthesis

- Its formation from anandamide involves an intermediate metabolite, prostamide H2, demonstrating its complex biosynthetic pathways (Yang et al., 2005).

作用機序

特性

IUPAC Name |

7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prostaglandin F2a;PGF2alpha | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。